2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a phenylethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methoxyaniline, which is converted to N-(4-methoxyphenyl)hydrazinecarbothioamide through a series of reactions.
Cyclization: The hydrazinecarbothioamide is then cyclized to form 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Alkylation: The triazole-thiol compound undergoes S-alkylation using 2-bromo-1-phenylethanone in the presence of an alkaline base such as cesium carbonate.
Reduction: The resulting ketone is reduced to form the final product, this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the phenylethyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride is frequently used for reducing carbonyl groups.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted triazoles depending on the nucleophile used
Scientific Research Applications
2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and antifungal properties, are of interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- **2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
What sets 2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxyphenyl and phenylethyl groups enhances its potential interactions with biological targets, making it a compound of significant interest in various research fields .
Properties
Molecular Formula |
C25H24N4O2S |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C25H24N4O2S/c1-31-22-15-13-21(14-16-22)29-23(17-12-19-8-4-2-5-9-19)27-28-25(29)32-18-24(30)26-20-10-6-3-7-11-20/h2-11,13-16H,12,17-18H2,1H3,(H,26,30) |
InChI Key |
MJSYBTFTMAQUEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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